(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID
Overview
Description
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.721 g/mol It is known for its unique structure, which includes a chlorobenzoyl group attached to an amino phenyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or other reduced forms.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives. Substitution reactions can result in various substituted phenyl acetic acids .
Scientific Research Applications
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl acetic acid moiety may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-((3-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID: Similar structure but with the chlorine atom in a different position on the benzoyl group.
(4-((4-BROMOBENZOYL)AMINO)PHENYL)ACETIC ACID: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID is unique due to its specific substitution pattern and the presence of both chlorobenzoyl and phenyl acetic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-[4-[(4-chlorobenzoyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-12-5-3-11(4-6-12)15(20)17-13-7-1-10(2-8-13)9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
ZLPWKSALYBXJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.